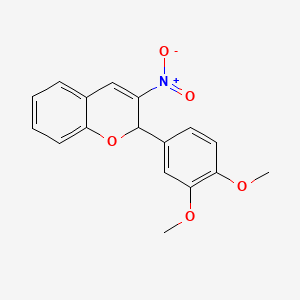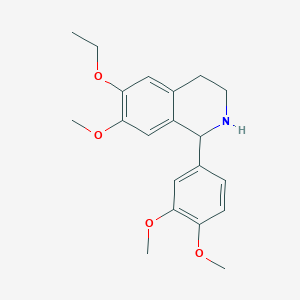![molecular formula C14H22N4O3 B11512223 6-amino-5-[(cyclohexylamino)acetyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11512223.png)
6-amino-5-[(cyclohexylamino)acetyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-5-[2-(cyclohexylamino)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a complex organic compound with a pyrimidinedione core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a pyrimidinedione ring substituted with amino and cyclohexylamino groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-[2-(cyclohexylamino)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. One common method includes the reaction of 6-aminouracil with cyclohexylamine and acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. Continuous monitoring and control of reaction parameters such as temperature, pressure, and pH are crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-[2-(cyclohexylamino)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino and cyclohexylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under mild conditions to prevent degradation of the pyrimidinedione core.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
6-amino-5-[2-(cyclohexylamino)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-amino-5-[2-(cyclohexylamino)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The amino and cyclohexylamino groups can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-amino-5-chloro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Similar structure but with a chloro group instead of the cyclohexylamino group.
6-amino-5-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(aryl)methyl]pyrimidine-2,4(1H,3H)-diones: Contains a chromenyl group, showing different biological activities.
Uniqueness
The presence of the cyclohexylamino group in 6-amino-5-[2-(cyclohexylamino)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature enhances its potential for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H22N4O3 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
6-amino-5-[2-(cyclohexylamino)acetyl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H22N4O3/c1-17-12(15)11(13(20)18(2)14(17)21)10(19)8-16-9-6-4-3-5-7-9/h9,16H,3-8,15H2,1-2H3 |
InChI Key |
XNGNSAOCOXQOCH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)CNC2CCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1H-tetrazol-1-ylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11512147.png)
![1-(4-bromophenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11512164.png)
![6-ethyl-1,3-dimethyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11512171.png)
![methyl 11-(2-fluorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11512175.png)
![3-[1-(4-Methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-propionitrile](/img/structure/B11512181.png)
![Diethyl 3-methyl-5-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11512185.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-1-oxophthalazin-2(1H)-yl}acetamide](/img/structure/B11512187.png)
![7'-Amino-1-ethyl-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B11512191.png)


![3-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11512202.png)

![2-({4-[(4-Ethoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)ethanol](/img/structure/B11512213.png)
![(4-Bromophenyl)[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11512220.png)
